molecular formula C10H10N2O2 B1601408 ethyl 1H-BENZIMIDAZOLE-5-CARBOXYLATE CAS No. 58842-61-8

ethyl 1H-BENZIMIDAZOLE-5-CARBOXYLATE

Cat. No. B1601408
CAS RN: 58842-61-8
M. Wt: 190.2 g/mol
InChI Key: HUOIDCCHUGUZQS-UHFFFAOYSA-N
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Description

Ethyl 1H-benzimidazole-5-carboxylate (EBC) is an organic compound with the molecular formula C8H8N2O2. It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound with a five-membered ring structure. EBC is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol, methanol, and acetone. It is used in various applications in the chemical, pharmaceutical, and food industries.

Scientific Research Applications

Adaptogen and Performance Enhancer

  • Research on 2-(Ethylthio) benzimidazole, an active ingredient of dietary supplements like Antihot (bemitil), developed in the USSR during the 1970s, has shown its capability to significantly increase physical performance and reduce regeneration time. It's a synthetic adaptogen that was tested on Soviet cosmonauts and soldiers, later studied for its influence on athletes' performances. This substance is included in the World Anti-Doping Agency (WADA) 2018 monitoring program due to its properties improving physical performance and resistance to stress (Kwiatkowska et al., 2018).

Methemoglobinemia Research

  • Benzocaine (ethyl aminobenzoate), another benzimidazole derivative, has been studied in relation to methemoglobinemia, a condition where hemoglobin cannot bind and deliver oxygen normally. This research extends the understanding of benzocaine-associated methemoglobinemia to healthy research participants, illustrating its potential risks even in non-patient populations (Kuschner et al., 2000).

Antiparasitic Applications

  • The treatment of alveolar echinococcosis, a parasitic disease, with benzimidazoles has been explored, focusing on their parasitocidal effects and potential to allow for discontinuation of long-term treatment in cases where FDG-PET/CT scans and serology indicate inactivity of the parasite. This research offers insight into the effectiveness and limitations of benzimidazole derivatives in treating parasitic infections (Ammann et al., 2015).

Diagnostic and Monitoring Applications

  • FDG-PET/CT imaging has been used to assess the metabolic activity of liver lesions in alveolar echinococcosis patients under benzimidazole therapy, highlighting the potential of this approach in diagnosing and monitoring the treatment response of parasitic infections. This underscores the application of benzimidazole-related research in improving diagnostic and therapeutic strategies (Stumpe et al., 2007).

properties

IUPAC Name

ethyl 3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8-9(5-7)12-6-11-8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOIDCCHUGUZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542494
Record name Ethyl 1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1H-BENZIMIDAZOLE-5-CARBOXYLATE

CAS RN

58842-61-8
Record name Ethyl 1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of benzimidazole-5-carboxylic acid (Aldrich, 10 g, 61.7 mmol) in EtOH (200 mL) was added dropwise conc. H2SO4 (8 mL), and the solution was heated to reflux. After 1 h the solution was cooled to 60° C. and stirred for 16 h. The solution was then concentrated in vacuo and the residue was partitioned between EtOAc and saturated Na2CO3 solution. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic layers were washed with brine, dried (Na2SO4), and concentrated in vacuo to afford the title compound as a brown solid:
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

According to a method similar to that described in Zhur. Obschei Khim., vol. 32, pp 835-41 (1953), 3,4-diaminobenzoic acid was prepared. A formic acid solution (200 ml) of 3,4-diaminobenzoic acid (8 g) thus prepared was refluxed for 4 hrs to yield 5-carboxybenzimidazole.hydrochloride (8.9 g). The carboxylic acid (8.9 g) was refluxed with heating for 3.5 hrs in a mixture of sulfuric acid (4 ml) and absolute ethanol (140 ml) to yield 5-ethoxycarbonylbenzimidazole (mp. 93°-94° C., 7.8 g). An anhydrous tetrahydrofuran solution (20 ml) of the ester (7.5 g) was added to an anhydrous tetrahydrofuran suspension (50 ml) of lithium aluminium hydride (6.5 g) while cooling. The mixture was stirred for 3 hrs at room temperature to yield 5-hydroxymethylbenzimidazole (mp. 128.4° C., 3.62 g). A 47% aqueous hydrobromic acid solution (33 ml) containing the benzimidazole derivative (2.2 g) and cysteamine hydrochloride (1.9 g) was refluxed with heating for 7 hrs to yield 5-[(2-aminoethyl)thiomethyl]benzimidazole.2 hydrobromide (mp. 224°-225° C., 4.2 g).
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

40 g of 3,4-diaminobenzoic acid ethyl ester (0.22 mol) and 200 mL formic acid were added to a three-necked bottle. After refluxing for 7 h, the reaction was completed. After concentration under reduced pressure, the ice water was poured into the residual solution. The resulting mixture was adjusted to pH 7 with sodium hydroxide. After sucking filtration, the filtrate was extracted with dichloromethane thrice, dried with anhydrous sodium sulfate, and decolored with active charcoal. Then the solution was concentrated under reduced pressure to get a white solid (29.6 g). Yield: 70.2%. MS: 191 (M+1)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Yield
70.2%

Synthesis routes and methods IV

Procedure details

Benzimidazole-5-carboxylic acid I (12.9 g, 0.08 mmol) was dissolved in 100 mL of EtOH and mL of conc. H2SO4 (0.088 mmol) were added. The solution was refluxed for 24 h. After that the mixture was poured on ice and brought to neutral pH. The resulting mixture was extracted with ethyl acetate (3×100 ml). The combined organic layers were dried over Na2SO4. After that the solvent was removed under reduced pressure. Yield: 12.6 g, 83%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0.088 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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